molecular formula C11H10N2O2 B12898419 1-(4-Methylphenyl)pyrimidine-2,4-dione CAS No. 22455-92-1

1-(4-Methylphenyl)pyrimidine-2,4-dione

Cat. No.: B12898419
CAS No.: 22455-92-1
M. Wt: 202.21 g/mol
InChI Key: MFGXLUGZSQHKSG-UHFFFAOYSA-N
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Description

1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a p-tolyl group at the 1-position

Preparation Methods

The synthesis of 1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of p-toluidine with barbituric acid under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

    1-(Phenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(p-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Contains a p-methoxyphenyl group, which may impart different chemical and biological properties.

    1-(p-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Features a p-chlorophenyl group, potentially affecting its reactivity and biological activity

Biological Activity

1-(4-Methylphenyl)pyrimidine-2,4-dione is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure

The chemical structure of this compound features a pyrimidine ring substituted with a 4-methylphenyl group. This substitution plays a crucial role in its biological interactions and efficacy.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by compromising cancer cell DNA repair pathways .
  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells has been linked to its interactions with key proteins involved in cell survival and proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the pyrimidine core or the substituent groups can significantly alter its potency and selectivity:

Modification Effect on Activity
Substitution at C2 or C4Enhances enzyme inhibition potency
Variation in phenyl groupAlters binding affinity and selectivity towards targets
Introduction of halogensCan increase lipophilicity and improve cellular uptake

Research indicates that specific substitutions can lead to compounds with improved inhibitory activity against PARP-1 and enhanced anticancer properties .

Case Studies

Several studies have investigated the biological activity of this compound:

  • PARP-1 Inhibition : A study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their inhibitory effects on PARP-1. The results indicated that this compound effectively inhibited PARP-1 with an IC50 value comparable to established inhibitors like Olaparib .
  • Anticancer Efficacy : In vitro studies revealed that this compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines, with IC50 values indicating strong potential as an anticancer agent. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls .
  • Antimicrobial Activity : Preliminary investigations also suggested potential antimicrobial properties against certain Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate these effects fully .

Properties

CAS No.

22455-92-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(4-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15)

InChI Key

MFGXLUGZSQHKSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)NC2=O

Origin of Product

United States

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